molecular formula C8H7Cl4NO2S2 B14157194 N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide CAS No. 3572-86-9

N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide

Cat. No.: B14157194
CAS No.: 3572-86-9
M. Wt: 355.1 g/mol
InChI Key: IPCRTPZFAGFLMA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This compound, in particular, has unique properties due to the presence of both chlorophenyl and trichloromethylthio groups.

Properties

CAS No.

3572-86-9

Molecular Formula

C8H7Cl4NO2S2

Molecular Weight

355.1 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(trichloromethylsulfanyl)methanesulfonamide

InChI

InChI=1S/C8H7Cl4NO2S2/c1-17(14,15)13(16-8(10,11)12)7-4-2-6(9)3-5-7/h2-5H,1H3

InChI Key

IPCRTPZFAGFLMA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=C(C=C1)Cl)SC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide typically involves the reaction of 4-chloroaniline with trichloromethylthiol in the presence of a sulfonating agent. Common reagents used in this synthesis include sulfuric acid or chlorosulfonic acid. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-methylmethanesulfonamide
  • N-(4-Chlorophenyl)-N-ethylmethanesulfonamide
  • N-(4-Chlorophenyl)-N-(trichloromethyl)thioacetamide

Uniqueness

N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical and biological properties. This makes it different from other sulfonamides that may lack this functional group.

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